(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone
Overview
Description
(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone, also known as BRL-15572, is a selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that regulate various physiological processes such as sleep-wake cycles, feeding behavior, and energy metabolism. The discovery of BRL-15572 has led to extensive research on the role of orexin receptors in these processes.
Mechanism of Action
(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone selectively binds to and blocks the OX1R, which is primarily expressed in the brain. This blockade inhibits the activation of orexin neurons, which play a crucial role in regulating sleep-wake cycles and feeding behavior. By blocking OX1R, (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone reduces wakefulness and increases sleep time.
Biochemical and Physiological Effects:
(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone has been shown to have significant effects on sleep-wake cycles, feeding behavior, and energy metabolism. In animal models, (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone has been shown to increase sleep time and improve sleep quality. Additionally, (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone has been shown to reduce food intake and body weight in obese animals. These effects are likely due to the inhibition of orexin signaling, which regulates these processes.
Advantages and Limitations for Lab Experiments
One advantage of (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone is its selectivity for OX1R, which allows for specific targeting of this receptor without affecting other orexin receptors. Additionally, (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone is its relatively low potency, which may require higher doses for therapeutic effects.
Future Directions
Future research on (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone may focus on its potential therapeutic applications in various neurological disorders, including narcolepsy, insomnia, and addiction. Additionally, further studies may investigate the effects of (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone on other physiological processes regulated by orexin signaling, such as energy metabolism and stress response. Finally, the development of more potent and selective antagonists of OX1R may improve the efficacy of (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone and other orexin antagonists for therapeutic use.
Scientific Research Applications
(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as narcolepsy, insomnia, and addiction. The selective antagonism of OX1R by (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone has been shown to improve sleep quality and reduce symptoms of sleep disorders in animal models. Additionally, (4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone has been investigated for its potential use in the treatment of drug addiction, as orexin signaling has been implicated in reward-seeking behavior.
properties
IUPAC Name |
(4-chlorophenyl)-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c22-18-8-4-16(5-9-18)21(25)17-6-10-20(11-7-17)26-15-19(24)14-23-12-2-1-3-13-23/h4-11,19,24H,1-3,12-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQJZRFPALDEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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